molecular formula C27H26N4O3 B1326278 Fmoc-Leu-Bt CAS No. 1072840-99-3

Fmoc-Leu-Bt

Cat. No. B1326278
M. Wt: 454.5 g/mol
InChI Key: ZWFTXRDNFPCOSI-DEOSSOPVSA-N
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Description

Fmoc-Leu-Bt, also known as (S)-(9H-Fluoren-9-yl)methyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-4-methyl-1-oxopentan-2-ylcarbamate, is a benzotriazole amino acid . It is a versatile reagent used for synthesizing peptides as well as their mimetics and conjugates . It has been used for the preparation of diverse derivatives .


Synthesis Analysis

Fmoc-Leu-Bt is suitable for Fmoc solid-phase peptide synthesis . A study reported a straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters . The Fmoc removal strategy with 2% DBU, 5% piperazine/NMP could evidently minimize both the traceless and ordinary DKP formation in SPPS .


Molecular Structure Analysis

The empirical formula of Fmoc-Leu-Bt is C27H26N4O3 . It has a molecular weight of 454.52 g/mol . The SMILES string representation of its structure is CC(C)CC@HOCC1c2ccccc2-c3ccccc13)C(=O)n4nnc5ccccc45 .


Chemical Reactions Analysis

Fmoc-Leu-Bt is suitable for Fmoc solid-phase peptide synthesis . It is a versatile reagent for synthesizing peptides as well as their mimetics and conjugates .


Physical And Chemical Properties Analysis

Fmoc-Leu-Bt is a solid substance . It has a molecular weight of 454.52 g/mol . The melting point is between 121-126 °C . It is used in peptide synthesis .

Scientific Research Applications

Peptide Synthesis

  • Application : Fmoc-Leu-Bt is used as a reagent for synthesizing various oligopeptides . It reacts with functionalized α-amino acid hydrochloride salts to produce these peptides .

Biomedical Applications

  • Application : Fmoc-Leu-Bt has been used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels have potential applications in biological, biomedical, and biotechnological fields, such as drug delivery and diagnostic tools for imaging .
  • Method : The hydrogels are created by self-assembly of the Fmoc-derivatized cationic hexapeptides in aqueous solution . The specific method of application would depend on the particular application, such as drug delivery or imaging.
  • Results : The Fmoc-K3 hydrogel, which is the most rigid one (G’ = 2526 Pa), acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Synthesis of Polypeptidal Benzotriazolides

  • Application : Fmoc-Leu-Bt is used in the synthesis of polypeptidal benzotriazolides .
  • Method : The specific method of application would depend on the particular polypeptidal benzotriazolide being synthesized. Generally, it involves reacting Fmoc-Leu-Bt with the appropriate functionalized α-amino acid hydrochloride salts .

Synthesis of Peptidomimetics

  • Application : Fmoc-Leu-Bt is used in the synthesis of peptidomimetics, such as aminoxypeptides and depsipeptides .
  • Method : The specific method of application would depend on the particular peptidomimetic being synthesized. Generally, it involves reacting Fmoc-Leu-Bt with the appropriate functionalized α-amino acid hydrochloride salts .

Synthesis of Tagged Peptides and Peptidomimetics

  • Application : Fmoc-Leu-Bt is used in the synthesis of tagged peptides and peptidomimetics, particularly those with fluorescent labels .
  • Method : The specific method of application would depend on the particular tagged peptide or peptidomimetic being synthesized. Generally, it involves reacting Fmoc-Leu-Bt with the appropriate functionalized α-amino acid hydrochloride salts .

Synthesis of Cyclic Depsipeptide Sansalvamide A

  • Application : Fmoc-Leu-Bt is used in the synthesis of cyclic depsipeptide sansalvamide A, a natural product found in marine fungus .
  • Method : The specific method of application would depend on the particular cyclic depsipeptide being synthesized. Generally, it involves reacting Fmoc-Leu-Bt with the appropriate functionalized α-amino acid hydrochloride salts .

Synthesis of PPARγ Ligand

  • Application : Fmoc-Leu-Bt is used in the synthesis of PPARγ ligand that induces insulin sensitization, but not adipogenesis .
  • Method : The specific method of application would depend on the particular PPARγ ligand being synthesized. Generally, it involves reacting Fmoc-Leu-Bt with the appropriate functionalized α-amino acid hydrochloride salts .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-17(2)15-24(26(32)31-25-14-8-7-13-23(25)29-30-31)28-27(33)34-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-14,17,22,24H,15-16H2,1-2H3,(H,28,33)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFTXRDNFPCOSI-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647340
Record name (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Leu-Bt

CAS RN

1072840-99-3
Record name (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Gonnet, T Tintillier, N Venturini… - ACS Sustainable …, 2017 - ACS Publications
… For N-Fmoc-α-amino acyl benzotriazole substrates (Fmoc-AA 1 -Bt), the better yields were obtained using the Fmoc-Leu-Bt (see entry 11 in Table 1 and entries 1–3 in Table 2) and Fmoc…
Number of citations: 38 pubs.acs.org
S Biswas, NE Abo-Dya, A Oliferenko… - The Journal of …, 2013 - ACS Publications
Herein we report the synthesis, X-ray structure determination, and conformational analysis of a novel class of heteroatom-modified peptidomimetics, which we shall call “oxyazapeptides”…
Number of citations: 16 pubs.acs.org
T Albers, DL Watkins, AF Gameiro… - The Chemistry of …, 2016 - Springer
… After N-Fmoc-l-Leu was added to the free Rink resin, the Fmoc group was removed and the amino group of l-Leu was acylated by N-Fmoc-Leu-Bt 172. After another deprotection step, …
Number of citations: 4 link.springer.com
S Biswas - 2014 - search.proquest.com
Peptides are important class of organic molecules since they are essential for carrying out many biological functions. Recently, there have been increasing efforts to develop …
Number of citations: 0 search.proquest.com

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